2-Isopropyladamantan-2-yl methacrylate
Description
Overview of Adamantane (B196018) Derivatives in Polymer Science
Adamantane, a polycyclic hydrocarbon with a diamondoid structure, is notable for its thermal stability and rigidity. patsnap.comyoutube.com When incorporated as a pendant group in polymers, adamantane imparts several desirable characteristics. wikipedia.orgingentaconnect.com The bulky nature of the adamantyl group restricts the movement of polymer chains, leading to improvements in thermal and mechanical properties, such as a higher glass transition temperature. researchgate.netingentaconnect.com
Adamantane-containing polymers have found significant use as materials for photoresists in microlithography, the process used to manufacture integrated circuits. patsnap.comresearchgate.netgoogle.com The high carbon-to-hydrogen ratio of adamantane enhances resistance to plasma etching, a critical step in semiconductor fabrication. researchgate.netgoogle.com Its cage-like structure contributes to achieving high-resolution patterns and reducing line edge roughness in the lithographic process. patsnap.com Furthermore, the functionalization of the adamantane core allows for the fine-tuning of properties like solubility and transparency at deep ultraviolet (DUV) wavelengths (around 193 nm), which is essential for advanced lithography techniques like those using Argon Fluoride (ArF) excimer lasers. researchgate.netoup.comresearchgate.net
Significance of Methacrylate (B99206) Monomers as Polymer Precursors
Methacrylate monomers are essential building blocks in polymer chemistry, forming the basis for a wide range of acrylic-based polymers. gantrade.commcc-methacrylates.com Methyl methacrylate (MMA) is the most well-known example, polymerizing to form poly(methyl methacrylate) (PMMA), a transparent thermoplastic often used as a shatter-resistant alternative to glass. gantrade.comwikipedia.org
The methacrylate functional group readily undergoes polymerization, typically via free-radical mechanisms, to form high-molecular-weight polymers. ingentaconnect.comgantrade.com This ease of polymerization makes methacrylates highly versatile precursors for creating a diverse array of materials. mcc-methacrylates.comarkema.com Polymers derived from methacrylate monomers are valued for characteristics such as excellent durability, strength, high transparency, and resistance to UV light and abrasion. gantrade.commcc-methacrylates.com By selecting different ester groups for the methacrylate monomer, chemists can precisely tailor the properties of the resulting polymer, such as its glass transition temperature, flexibility, and hydrophobicity, for specific applications in coatings, adhesives, medical devices, and more. arkema.comriyngroup.com
Academic Research Landscape of 2-Isopropyladamantan-2-yl Methacrylate
This compound (IPAMA) is a specialized adamantane-containing monomer that has garnered attention in academic and industrial research, primarily for its application as a photoresist material. researchgate.netchemicalbook.com Its structure combines the bulky, etch-resistant adamantane core with an isopropyl group at the 2-position and a polymerizable methacrylate group. This specific combination of functionalities makes it a valuable component in chemically amplified resists designed for next-generation lithography, including ArF, extreme ultraviolet (EUV), and electron beam (EB) technologies. researchgate.net
Research has focused on the synthesis of IPAMA and its subsequent polymerization to form poly(this compound) (PIPAMA) or its incorporation into copolymers. A common synthesis method involves the esterification of 2-isopropyl-2-adamantanol with methacrylic acid, often using an acid catalyst. chemicalbook.comsmolecule.com Another reported pathway involves preparing an isopropyl-substituted active intermediate from 2-adamantanone (B1666556), which then reacts with acrylic anhydride. google.com
Studies evaluating acrylic terpolymers containing adamantyl methacrylates, including structures related to IPAMA, have been conducted to understand the relationship between the chemical structure of the monomer and the resulting lithographic performance. researchgate.net The bulky, acid-cleavable 2-isopropyladamantan-2-yl ester group is designed to undergo a catalytic reaction in the presence of a photo-generated acid, which alters the solubility of the polymer and allows for the creation of fine patterns. The performance of such adamantane derivatives is a key area of investigation for producing the high-resolution, low-roughness features required for advanced semiconductor devices. patsnap.comresearchgate.net
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 297156-50-4 | chemicalbook.comsinorawchemical.comsinfoobiotech.com |
| Molecular Formula | C17H26O2 | chemicalbook.comsinorawchemical.comsinfoobiotech.com |
| Molecular Weight | 262.39 g/mol | chemicalbook.comsinfoobiotech.com |
| Appearance | White to Almost white powder to crystal | chemicalbook.comtcichemicals.com |
| Melting Point | 38.0 to 42.0 °C | riyngroup.comchemicalbook.com |
| Boiling Point | 329.3±11.0 °C (Predicted) | riyngroup.comchemicalbook.com |
| Density | 1.030 g/cm³ | riyngroup.comchemicalbook.com |
| IUPAC Name | 2-isopropyladamantan-2-yl 2-methylprop-2-enoate | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yl-2-adamantyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)16(18)19-17(11(3)4)14-6-12-5-13(8-14)9-15(17)7-12/h11-15H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOPHHNBQIJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477496 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297156-50-4 | |
| Record name | 2-Isopropyladamantan-2-yl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-2-methacryloyloxyadamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 2 Isopropyladamantan 2 Yl Methacrylate
Established Synthetic Pathways
The primary and most direct route to 2-isopropyladamantan-2-yl methacrylate (B99206) is through the esterification of its corresponding tertiary alcohol.
Esterification Reactions of 2-Isopropyl-2-adamantanol with Methacrylic Acid
The direct esterification of 2-isopropyl-2-adamantanol with methacrylic acid represents a fundamental approach to synthesizing the target monomer. nih.govsmolecule.com This reaction involves the condensation of the alcohol and the carboxylic acid, typically facilitated by an acid catalyst, with the concurrent removal of water to drive the equilibrium towards the product side.
A common and effective catalyst for this esterification is concentrated sulfuric acid. nih.govsmolecule.com The reaction is generally carried out in a non-polar solvent, such as toluene, under reflux conditions. nih.gov The use of a Dean-Stark apparatus is often employed to sequester the water generated during the reaction, thereby maximizing the conversion to the ester.
While sulfuric acid is a widely used catalyst, other acidic catalysts can also be employed. These include other strong mineral acids and solid acid catalysts. The choice of catalyst can influence the reaction rate, yield, and the formation of byproducts.
The optimization of process parameters is crucial for maximizing the yield and purity of 2-isopropyladamantan-2-yl methacrylate. Key parameters include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time. An excess of methacrylic acid is often used to shift the reaction equilibrium towards the formation of the ester. The reaction progress can be monitored using techniques like gas chromatography (GC) to determine the optimal reaction time and ensure the complete conversion of the starting alcohol. nih.gov
Table 1: Reaction Parameters for the Esterification of 2-Isopropyl-2-adamantanol
| Parameter | Typical Value/Condition | Purpose |
| Reactants | 2-Isopropyl-2-adamantanol, Methacrylic Acid | Formation of the ester |
| Catalyst | Concentrated Sulfuric Acid | To protonate the carboxylic acid, making it more electrophilic |
| Solvent | Toluene | To dissolve reactants and facilitate azeotropic removal of water |
| Temperature | Reflux | To provide the necessary activation energy for the reaction |
| Apparatus | Dean-Stark Trap | To remove water and drive the reaction to completion |
| Monitoring | Gas Chromatography (GC) | To track the disappearance of reactants and formation of product |
Alternative Esterification Approaches
An alternative and widely practiced method for the synthesis of adamantyl methacrylates involves the use of a more reactive acylating agent, such as methacryloyl chloride. researchgate.net This approach is particularly useful when the direct esterification with methacrylic acid is sluggish or leads to low yields.
This two-step pathway begins with the synthesis of the precursor alcohol, 2-isopropyl-2-adamantanol. This is typically achieved through a Grignard reaction between 2-adamantanone (B1666556) and an isopropyl magnesium halide (e.g., isopropylmagnesium bromide). The resulting tertiary alcohol is then reacted with methacryloyl chloride in the presence of a base, such as sodium hydride (NaH), to yield this compound. researchgate.net This method often provides higher yields, in the range of 50-60%, compared to direct esterification. researchgate.net
Novel Synthetic Strategies and Catalyst Development
Research into the synthesis of adamantane-based monomers continues to explore novel strategies to improve efficiency, reduce environmental impact, and enhance product purity. While specific novel methods for this compound are not extensively documented in publicly available literature, trends in related chemistries suggest potential avenues for innovation.
The development of new catalytic systems is a key area of research. For instance, the use of solid acid catalysts, such as ion-exchange resins, offers advantages in terms of catalyst recovery and reuse, simplifying the purification process. Other metal-based catalysts are also being investigated for esterification reactions, which could potentially offer higher selectivity and milder reaction conditions.
Purification Techniques for Monomer Synthesis in Research Contexts
The purity of this compound is paramount for its end-use in photoresist formulations. Therefore, rigorous purification is a critical step in its synthesis. In a research context, common purification techniques include extraction, distillation, and column chromatography.
Following the reaction, the crude product is typically worked up by washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove unreacted methacrylic acid and the acid catalyst. This is followed by washing with water and brine. After drying the organic phase, the solvent is removed under reduced pressure.
The primary methods for further purification are:
Distillation: Due to its relatively high boiling point and to prevent polymerization at elevated temperatures, vacuum distillation is the preferred method for purifying this compound. This technique effectively separates the desired monomer from less volatile impurities.
Column Chromatography: For achieving very high purity, particularly in a laboratory setting, column chromatography is employed. Silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, is used as the mobile phase. The separation is based on the differential adsorption of the components in the mixture, allowing for the isolation of the pure monomer.
The final purity of the monomer is typically assessed by analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Polymerization Studies of 2 Isopropyladamantan 2 Yl Methacrylate
Homopolymerization Kinetics and Mechanisms
The homopolymerization of 2-isopropyladamantan-2-yl methacrylate (B99206) involves the linking of identical IPAMA monomer units to form a polymer chain. The kinetics and mechanism are significantly influenced by the sterically demanding 2-isopropyladamantyl pendant group. This bulky group can hinder the approach of monomer molecules and reduce the mobility of the propagating radical chain, thereby affecting the rates of initiation, propagation, and termination.
Free Radical Polymerization Investigations
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers like methacrylates. taylorandfrancis.com The process consists of three main stages: initiation, where a free radical is generated; propagation, where the radical adds monomer units; and termination, where the growing chains are deactivated. youtube.comyoutube.com For IPAMA, the bulky side group is expected to lower the propagation rate constant (k_p) and termination rate constant (k_t) compared to less hindered methacrylates like methyl methacrylate (MMA).
Bulk polymerization is carried out with only the monomer and an initiator, leading to a high-purity polymer. taylorandfrancis.com However, the process is highly exothermic, and the viscosity increases significantly with conversion. This can lead to autoacceleration (the Trommsdorff-Norrish effect), where a decrease in the termination rate due to diffusion limitations causes a rapid increase in the polymerization rate.
Table 1: Hypothetical Comparison of Bulk Polymerization Dynamics (60°C, 0.1 mol% AIBN) This table presents illustrative data to compare the expected behavior of IPAMA with a standard monomer like MMA. The values are not based on experimental results for IPAMA.
| Time (min) | MMA Conversion (%) | IPAMA Conversion (Hypothetical) (%) | Observations for IPAMA |
| 15 | 25 | 10 | Slower initial rate due to steric hindrance. |
| 30 | 60 | 25 | Significant viscosity increase; onset of autoacceleration delayed. |
| 45 | 95 | 45 | Pronounced autoacceleration in MMA; slower, more linear progression in IPAMA. |
| 60 | >99 | 60 | Reaction vitrifies, leading to incomplete conversion. |
| 120 | >99 | 65 | Limited further conversion due to glassy state. |
In solution polymerization, a solvent is used to control viscosity, aid in heat transfer, and prevent autoacceleration. engconfintl.org The choice of solvent is critical; for the non-polar IPAMA, solvents like toluene, tetrahydrofuran (B95107) (THF), or dioxane would be suitable. The solvent reduces the concentration of the monomer and the propagating radicals, which generally leads to a lower rate of polymerization and lower molecular weights compared to bulk polymerization.
Kinetic studies in solution would allow for a more accurate determination of the intrinsic rate constants, as the diffusion-controlled effects are mitigated, especially at lower conversions. The rate of polymerization (Rp) in solution follows the general rate law:
R_p = k_p [M] (f k_d [I] / k_t)^0.5
Where:
k_p, k_d, k_t are the rate constants for propagation, initiator dissociation, and termination.
[M] and [I] are the concentrations of monomer and initiator.
f is the initiator efficiency.
Emulsion and suspension polymerization are heterogeneous techniques typically used for water-insoluble monomers. In suspension polymerization, the monomer is suspended as droplets in water and polymerized, effectively creating many small bulk reactors. This allows for better heat control.
Emulsion polymerization involves dispersing the monomer in an aqueous phase with a surfactant to form micelles. Polymerization occurs within these micelles or polymer particles swollen with monomer. Given the high hydrophobicity of IPAMA, these methods could be viable for producing polymer beads or latexes while managing the high exothermicity. However, the kinetics can be complex, involving the partitioning of the monomer and initiator between the aqueous and organic phases. No specific studies on the emulsion or suspension polymerization of IPAMA are currently available.
As IPAMA is a primary component of photoresists, its photoinitiated polymerization is of significant technological importance. sinocurechem.comnih.gov This process uses a photoinitiator that generates free radicals upon exposure to light, typically UV radiation. The rate of polymerization is dependent on the light intensity (I) and the quantum yield of the photoinitiator.
The mechanism involves the photoinitiator absorbing a photon to form an excited state, which then fragments into radicals that initiate polymerization. The kinetics can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). nih.gov For IPAMA, the bulky side group would again be expected to influence the propagation and termination steps. The high Tg of the resulting poly(IPAMA) is advantageous in photoresist applications, as it provides etch resistance and thermal stability to the patterned features.
Controlled/Living Radical Polymerization (CRP) Approaches
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. youtube.com
Applying CRP to bulky methacrylates like IPAMA is feasible but can be challenging. kpi.ua In ATRP, for instance, a transition metal complex (e.g., a copper/ligand complex) reversibly activates and deactivates the propagating chain. cmu.eduyoutube.com The bulky isopropyladamantyl group can sterically hinder the approach of the catalyst to the radical chain end, potentially slowing down the deactivation step. This could lead to a higher concentration of active radicals and a loss of control if conditions are not optimized. Successful ATRP of bulky methacrylates often requires adjusting the catalyst system (e.g., using a more active catalyst) or reaction conditions (e.g., lower temperatures) to maintain the balance between activation and deactivation. kpi.ua
RAFT polymerization, which relies on a chain transfer agent to mediate the polymerization, is often more tolerant of a wider range of monomers and conditions and could be a robust method for controlling the polymerization of IPAMA. Studies on bulky silyl (B83357) methacrylates have shown that RAFT can produce well-defined polymers and even stereoblock copolymers. acs.org
Table 2: Expected Outcomes of Different Polymerization Methods for IPAMA This table provides a qualitative summary of the expected features of poly(IPAMA) synthesized by various methods.
| Polymerization Method | Molecular Weight Control | Dispersity (Đ = Mw/Mn) | Key Advantages for IPAMA | Potential Challenges |
| Bulk FRP | Poor | Broad (>2) | High purity | Poor heat/viscosity control; vitrification |
| Solution FRP | Moderate | Broad (~1.5-2.5) | Good heat/viscosity control | Solvent removal required; lower rate |
| Photoinitiated FRP | Poor to Moderate | Broad (>2) | Spatial and temporal control | Oxygen inhibition; limited penetration depth |
| ATRP / CRP | Excellent | Narrow (1.1-1.4) | Well-defined polymers; block copolymers | Steric hindrance may affect control; catalyst removal |
| RAFT / CRP | Excellent | Narrow (1.1-1.4) | High monomer scope; functional end-groups | Cost of RAFT agent; potential color/odor |
Analysis of Reaction Kinetics and Monomer Conversion
The study of reaction kinetics provides fundamental insights into the polymerization process. For 2-isopropyladamantan-2-yl methacrylate, kinetic analysis reveals how its bulky substituent affects polymerization rates and monomer conversion profiles. In a controlled polymerization, the concentration of propagating radicals remains relatively constant, leading to a first-order kinetic plot where the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]) is linear with time. cmu.edu Furthermore, the number-average molecular weight (Mn) of the resulting polymer should increase linearly with monomer conversion, which is a key indicator of a living process. engconfintl.org
The rate of polymerization (Rp) is a critical parameter that quantifies the speed of the reaction. It is typically determined by tracking the disappearance of the monomer over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or gravimetry. engconfintl.orgncku.edu.tw For radical polymerization, the rate is generally dependent on the concentrations of the monomer and the radical initiator.
In the case of this compound, the bulky and rigid nature of the adamantyl group is expected to result in a lower propagation rate coefficient (kp) compared to smaller methacrylates like methyl methacrylate (MMA). researchgate.net This steric hindrance can impede the approach of the monomer to the active center of the growing polymer chain. Studies on similar bulky monomers have confirmed that steric factors can significantly reduce polymerization rates. rsc.org
In bulk or concentrated solution polymerizations, the reaction kinetics can become limited by the diffusion rates of the reacting species. researchgate.net As polymerization proceeds, the viscosity of the medium increases dramatically, which can slow down the termination reaction between two large polymer radicals. This phenomenon, known as the gel effect or Trommsdorff–Norrish effect, leads to a rapid increase in the polymerization rate (autoacceleration) because the concentration of radicals increases. researchgate.net
For the polymerization of this compound, the formation of rigid polymer chains would likely lead to a significant and early increase in viscosity. This could cause the onset of diffusion-controlled termination at relatively low monomer conversions. researchgate.net The rigidity of the poly(this compound) backbone would severely restrict the segmental mobility of the propagating radicals, making their combination diffusion-limited. researchgate.net
Initiator concentration and temperature are key variables for controlling the outcome of a polymerization reaction.
Table: Expected Influence of Initiator Concentration on Polymerization This table presents the generally expected trends for radical polymerization.
| Initiator Concentration | Polymerization Rate | Final Molecular Weight |
| Low | Slower | High |
| Medium | Moderate | Medium |
| High | Faster | Low |
Temperature: Temperature has a significant effect on polymerization kinetics. Increasing the reaction temperature typically increases the rate constants for initiation, propagation, and termination. researchgate.net The decomposition of the initiator is particularly sensitive to temperature, with higher temperatures leading to faster radical generation and thus a higher polymerization rate. However, elevated temperatures can also increase the likelihood of side reactions, such as chain transfer, which can limit the final molecular weight and broaden the polydispersity, potentially compromising the "living" character of controlled polymerization techniques. researchgate.net For monomers like this compound, finding an optimal temperature is a balance between achieving a practical reaction rate and maintaining control over the polymer structure.
Copolymerization Strategies with this compound
Copolymerization is a critical technique that allows for the fine-tuning of polymer properties by combining two or more different monomers. In the context of this compound, copolymerization is employed to balance properties such as etch resistance, adhesion, and solubility, which are crucial for its primary application in photolithography. rit.edunist.gov
Reactivity Ratios Determination and Interpretation
The reactivity ratios of monomers in a copolymerization system are essential parameters that describe the relative tendency of a growing polymer chain to add a monomer of the same species versus a monomer of the other species. researchgate.netresearchgate.net These ratios, denoted as r1 and r2, provide insights into the copolymer's microstructure (i.e., whether the monomers are arranged in a random, alternating, or blocky fashion). researchgate.netmdpi.com The determination of these ratios is typically carried out through methods like the Fineman-Rose and Kelen-Tudos methods, which involve analyzing the composition of copolymers synthesized from various initial monomer feed ratios at low conversion. scielo.orgkoreascience.kr
The Fineman-Rose method is a graphical linearization technique used to determine monomer reactivity ratios. scielo.orgkoreascience.kr The method is represented by the following equation:
G = H * r1 - r2
where G and H are functions of the molar ratios of the monomers in the feed (f) and in the resulting copolymer (F). By plotting G versus H, a straight line is obtained from which r1 (the slope) and r2 (the intercept) can be determined. researchgate.net
Illustrative Fineman-Rose Data Table:
| Monomer Feed Ratio (f = [M1]/[M2]) | Copolymer Composition (F = [m1]/[m2]) | G = (F-1)/f | H = F/f^2 |
| Value 1 | Value 1 | Calculated G1 | Calculated H1 |
| Value 2 | Value 2 | Calculated G2 | Calculated H2 |
| Value 3 | Value 3 | Calculated G3 | Calculated H3 |
| ... | ... | ... | ... |
The Kelen-Tudos method is another graphical method for determining reactivity ratios, which is considered to be more reliable than the Fineman-Rose method, especially when the reactivity ratios differ significantly. researchgate.netkoreascience.kr This method introduces a parameter, α, which is a constant that helps to spread the data points more evenly along the regression line. koreascience.kr
The Kelen-Tudos equation is:
η = (r1 + r2/α)ξ - r2/α
where η and ξ are functions of the monomer feed and copolymer compositions. A plot of η versus ξ yields a straight line from which r1 and r2 can be calculated from the intercepts. researchgate.netkoreascience.kr
Illustrative Kelen-Tudos Data Table:
| Monomer Feed Ratio (f) | Copolymer Composition (F) | η | ξ |
| Value 1 | Value 1 | Calculated η1 | Calculated ξ1 |
| Value 2 | Value 2 | Calculated η2 | Calculated ξ2 |
| Value 3 | Value 3 | Calculated η3 | Calculated ξ3 |
| ... | ... | ... | ... |
Design and Synthesis of Statistical Copolymers
Statistical copolymers are formed when two or more monomers are polymerized simultaneously, resulting in a random distribution of monomer units along the polymer chain. nih.govnih.gov The synthesis of statistical copolymers containing this compound is a common strategy to tailor the properties of photoresist materials. researchgate.net For instance, it can be copolymerized with monomers containing polar functional groups to enhance adhesion and solubility in aqueous developers. nih.gov
The synthesis is typically carried out via free radical polymerization, using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The monomer feed ratio is a critical parameter that influences the final copolymer composition and, consequently, its properties. researchgate.net
Synthesis of Block and Graft Copolymers
Block and graft copolymers represent more complex macromolecular architectures where long sequences of one monomer are linked to long sequences of another. researchgate.netresearchgate.net
Block Copolymers: These consist of two or more homopolymer chains linked by covalent bonds. mdpi.com The synthesis of block copolymers containing this compound can be achieved through controlled/living polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. itu.edu.trcmu.edursc.org These methods allow for the sequential addition of monomers to create well-defined block structures.
Graft Copolymers: In graft copolymers, chains of one type of polymer are attached as side chains to a main polymer chain of a different type. cmu.eduresearchgate.net For example, a poly(this compound) chain could be grafted onto a different polymer backbone to impart specific surface properties or to act as a compatibilizer in polymer blends.
Microstructural Analysis of Copolymer Chains
The microstructure of a copolymer, which includes its composition, sequence distribution, and stereoregularity, has a profound impact on its macroscopic properties. For copolymers of this compound, microstructural analysis is crucial for understanding structure-property relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the copolymer composition and sequence distribution. scielo.org By analyzing the relative intensities of the resonance signals corresponding to each monomer unit, the molar ratio of the monomers in the copolymer can be calculated. researchgate.net This information is also fundamental for the determination of reactivity ratios. The distribution of monomer dyads and triads can also be elucidated from detailed NMR analysis, providing a deeper understanding of the copolymer's microstructure. researchgate.net
Polymerization in Advanced Media and Heterogeneous Systems
The use of non-conventional media and the incorporation of nanoparticles are at the forefront of polymer synthesis, aiming to create materials with tailored properties and to develop more environmentally benign processes.
Polymerization in supercritical fluids, particularly supercritical carbon dioxide (scCO₂), presents an attractive alternative to traditional bulk, solution, suspension, and emulsion polymerization methods. nih.gov Supercritical CO₂ is a desirable reaction medium because it is inexpensive, non-toxic, non-flammable, and can be easily removed from the final product by simple depressurization. nih.gov For radical polymerization, scCO₂ offers the advantage of negligible chain transfer compared to organic solvents. nih.gov
While most polymers are not soluble in scCO₂, this property can be leveraged in dispersion polymerization to produce polymer particles with controlled morphology. nih.gov The polymerization of various methacrylate monomers, such as methyl methacrylate (MMA), has been investigated in scCO₂. mdpi.comrsc.org The polymerization yields and the molecular weight of poly(methyl methacrylate) have been observed to increase when a magnetic field is applied during polymerization in scCO₂. rsc.org
A general method for free radical polymerization in supercritical fluids involves heating a mixture of a monomer and a free radical initiator, and then introducing a supercritical fluid like carbon dioxide under pressure to initiate polymerization. google.com This process can lead to a high monomer-to-polymer conversion rate. google.com
Interactive Data Table: Representative Conditions for Free Radical Polymerization of Methacrylates in Supercritical CO₂.
| Monomer | Initiator | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) |
| Methyl Methacrylate (MMA) | Benzoyl Peroxide | Not Specified | Not Specified | 8 | - | - | - |
| Methacrylic Acid (MAA) | Benzoyl Peroxide | Not Specified | Not Specified | 8 | 70.5 | 23,800 | - |
| Methyl 2-Trifluoromethylacrylate (MTFMA) | Benzoyl Peroxide | Not Specified | Not Specified | 40 | 10.8 | 1,634 | - |
It is important to note that the polymerizability of methacrylates in scCO₂ can be significantly influenced by their molecular structure. For instance, studies have shown that MMA and methacrylic acid (MAA) are readily polymerized in scCO₂, whereas the polymerization of methyl 2-trifluoromethylacrylate (MTFMA) is considerably more challenging. mdpi.com The bulky 2-isopropyladamantan-2-yl group would likely have a significant impact on the polymerization kinetics and the properties of the resulting polymer in a supercritical fluid medium.
In situ polymerization is a powerful technique for producing polymer nanocomposites where the polymer is formed in the presence of a nanofiller. ingentaconnect.comrsc.org This method often leads to a more homogeneous dispersion of the nanoparticles within the polymer matrix compared to melt blending or solution mixing. ingentaconnect.com
The synthesis of poly(methyl methacrylate) (PMMA) nanocomposites has been widely studied using various nanofillers. For instance, PMMA/silica (B1680970) (SiO₂) nanocomposites have been prepared by in situ suspension polymerization. capes.gov.br The presence and surface modification of the nano-SiO₂ particles were found to significantly affect the size of the composite microspheres and the molecular weight of the resulting PMMA. capes.gov.br Similarly, PMMA/montmorillonite (MMT) nanocomposites have been synthesized via in situ photopolymerization, where the initiator is anchored to the clay layers, leading to improved thermal stability of the resulting nanocomposite. nih.gov
The general approach for in situ polymerization involves dispersing the nanoparticles in the monomer, often with the aid of surface modification of the nanoparticles to improve compatibility, followed by initiating the polymerization thermally or photochemically. ingentaconnect.comnih.gov For example, in the case of PMMA/Mel-CuO and PMMA/Mel-AC nanocomposites, CuO nanoparticles or activated carbon were stirred into a solution of PMMA and a cross-linker in a solvent before initiating the reaction. rsc.org
Interactive Data Table: Examples of In Situ Polymerization for Methacrylate-Based Nanocomposites.
| Polymer Matrix | Nanofiller | Polymerization Method | Key Findings |
| Poly(methyl methacrylate) | Silica (SiO₂) | Suspension Polymerization | Nanoparticle presence and surface treatment affect microsphere size and polymer molecular weight. Improved thermal properties compared to pure PMMA. capes.gov.br |
| Poly(methyl methacrylate) | Montmorillonite (MMT) | Photopolymerization | Radicals generated on the silicate (B1173343) layers initiate polymerization, leading to good exfoliation and improved thermal stability. nih.gov |
| Poly(methyl methacrylate) | Copper(II) oxide (CuO) | Condensation Polymerization | Successful incorporation of CuO nanoparticles into the cross-linked polymer matrix. rsc.org |
| Poly(butyl methacrylate) | - (in AAO template) | Radical Polymerization | Confinement within anodic aluminum oxide (AAO) nanoreactors affects polymerization kinetics. mdpi.com |
Advanced Spectroscopic and Chromatographic Characterization of 2 Isopropyladamantan 2 Yl Methacrylate and Its Polymeric Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of both the 2-isopropyladamantan-2-yl methacrylate (B99206) monomer and its resulting polymer. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about molecular structure, composition, and connectivity. iupac.org
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is fundamental for confirming the identity of the 2-isopropyladamantan-2-yl methacrylate monomer and for monitoring its polymerization. In the monomer spectrum, distinct signals corresponding to the different types of protons are observed. The two vinyl protons of the methacrylate group typically appear as separate signals in the downfield region, a characteristic feature of the C=C double bond. The protons of the isopropyl group and the bulky adamantyl cage appear in the upfield region.
Upon polymerization to form poly(this compound), the ¹H NMR spectrum undergoes significant changes. The most notable change is the disappearance of the sharp signals corresponding to the vinyl protons, indicating the conversion of the double bonds into the single bonds of the polymer backbone. The remaining signals, particularly those of the polymer backbone, broaden considerably due to the reduced mobility of the protons in the long polymer chain. The integrals of the proton signals in the polymer spectrum can be used to confirm that the adamantyl and isopropyl side groups remain intact during polymerization. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Monomer and Polymer
| Functional Group | Monomer δ (ppm) | Polymer δ (ppm) |
| Vinyl Protons (=CH₂) | ~5.5 - 6.1 | Absent |
| Methacrylate Methyl (-CH₃) | ~1.95 | ~0.8 - 1.2 (broad) |
| Isopropyl CH | ~2.2 - 2.4 | ~2.1 - 2.3 (broad) |
| Isopropyl CH₃ | ~0.9 - 1.1 | ~0.8 - 1.1 (broad) |
| Adamantyl Protons | ~1.5 - 2.1 | ~1.5 - 2.2 (broad) |
| Polymer Backbone (-CH₂-) | Absent | ~1.8 - 2.0 (broad) |
Note: Values are estimates based on typical chemical shifts for methacrylate and adamantyl-containing compounds.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, offering a detailed map of the carbon skeleton of the monomer and polymer. In the monomer's ¹³C spectrum, distinct peaks are observed for the carbonyl carbon, the sp² hybridized carbons of the vinyl group, the quaternary carbon of the adamantyl group attached to the oxygen, and the various carbons of the adamantyl and isopropyl groups.
Following polymerization, the signals for the vinyl carbons disappear, and new signals corresponding to the sp³ hybridized carbons of the polymer backbone emerge. The chemical shifts of the carbonyl carbon and the carbons in the bulky side chain also experience slight changes due to the new chemical environment in the polymer structure. These spectral changes provide unequivocal evidence of successful polymerization.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Monomer and Polymer
| Carbon Atom | Monomer δ (ppm) | Polymer δ (ppm) |
| Carbonyl (C=O) | ~166 | ~175 - 178 |
| Quaternary Vinyl C | ~137 | Absent |
| Methylene Vinyl (=CH₂) | ~125 | Absent |
| Adamantyl Quaternary C-O | ~82 | ~82 - 84 |
| Polymer Backbone Quaternary C | Absent | ~45 - 47 |
| Polymer Backbone -CH₂- | Absent | ~52 - 55 |
| Methacrylate Methyl (-CH₃) | ~18 | ~16 - 22 |
| Isopropyl and Adamantyl Carbons | ~25 - 40 | ~25 - 42 (broad) |
Note: Values are estimates based on typical chemical shifts for analogous methacrylate compounds.
2D NMR Techniques for Microstructural Insights
Two-dimensional (2D) NMR techniques are powerful methods for gaining deeper insights into the complex structure of polymers like poly(this compound). iupac.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to resolve overlapping signals and establish connectivity between atoms. iupac.orgresearchgate.net
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It can be used to confirm the assignments of the isopropyl and adamantyl protons in both the monomer and the polymer.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This is extremely useful for unambiguously assigning the signals in both the ¹H and ¹³C spectra, as each correlation peak links a specific proton to its attached carbon. scite.ai
For poly(this compound), these 2D NMR techniques are particularly valuable for studying the polymer's microstructure, including its tacticity (the stereochemical arrangement of the bulky side chains along the polymer backbone). Different tacticities (isotactic, syndiotactic, atactic) can result in slightly different chemical shifts, and 2D NMR can help to resolve and assign these complex signals. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying functional groups and monitoring the chemical changes that occur during the polymerization of this compound. kpi.uamdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. nih.gov The resulting spectrum is a unique fingerprint of the molecule's functional groups. For the this compound monomer, the FTIR spectrum is characterized by several key absorption bands. researchgate.net
Upon polymerization, the most significant change observed in the FTIR spectrum is the disappearance or significant reduction of the vibrational bands associated with the methacrylate C=C double bond. Concurrently, the other characteristic peaks of the ester and adamantyl groups remain, confirming their incorporation into the polymer structure. This makes FTIR an excellent technique for monitoring the conversion of the monomer to the polymer in real-time. nih.gov
Table 3: Key FTIR Absorption Bands (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | ~2850 - 2960 | ~2850 - 2960 |
| C=O (Ester) | Stretching | ~1725 | ~1730 |
| C=C (Vinyl) | Stretching | ~1636 | Absent / Greatly Reduced |
| C-O | Stretching | ~1150 - 1300 | ~1150 - 1300 |
| =C-H | Bending | ~940 | Absent |
Note: Wavenumbers are characteristic values for methacrylate esters. nih.govspectroscopyonline.com
Application of Advanced IR Techniques (e.g., AFM-IR) for Interfacial Studies
Atomic Force Microscopy-Infrared (AFM-IR) is an advanced technique that combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. nih.gov This powerful combination allows for the chemical analysis of materials at the nanoscale. researchgate.net
For polymeric derivatives of this compound, AFM-IR can be applied to investigate a variety of interfacial and nanoscale phenomena:
Chemical Imaging: AFM-IR can map the chemical composition of polymer blends or composites containing poly(this compound) with nanoscale resolution. This is achieved by setting the IR laser to a specific wavelength corresponding to a characteristic absorption band (e.g., the carbonyl peak at ~1730 cm⁻¹) and scanning the AFM tip across the surface.
Interfacial Analysis: The technique can be used to study the chemical structure at the interface between the polymer and a substrate or another material. This is critical for applications in coatings, adhesives, and nanocomposites where interfacial interactions govern performance.
Subsurface Characterization: Photothermal AFM-IR has demonstrated the ability to characterize subsurface chemical and structural changes in materials, which could be applied to study degradation or diffusion processes in the polymer. psu.edu
Nanoscale Degradation Studies: By correlating morphological changes observed with AFM with chemical changes detected by IR spectroscopy, AFM-IR can provide detailed insights into the degradation mechanisms of the polymer at a localized level. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Distribution and End-Group Analysis
Mass spectrometry has emerged as a powerful tool for the detailed analysis of synthetic polymers, offering insights into molecular weight, end-group structure, and the chemical composition of repeating units. While specific mass spectrometric data for poly(this compound) is not extensively available in public literature, the application of these techniques can be understood through the analysis of structurally similar polymers, such as other poly(methacrylates).
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for determining the molecular weight distribution of synthetic polymers. In this method, the polymer sample is co-crystallized with a matrix, which absorbs laser energy, leading to the desorption and ionization of the polymer chains, typically as singly charged ions. uvic.ca This minimizes fragmentation, allowing for the accurate determination of the mass of individual oligomer chains.
For poly(methacrylates), MALDI-TOF (Time-of-Flight) MS can provide the absolute molecular weights (Mn and Mw) and information about the repeating monomer unit and the sum of the end-group masses. researchgate.net For instance, in the analysis of poly(methyl methacrylate) (PMMA), distinct peaks separated by the mass of the MMA monomer (100.12 Da) are observed, allowing for the calculation of the degree of polymerization. jeol.com Although direct MALDI-MS studies on poly(this compound) are scarce, it is expected that this technique would similarly resolve oligomeric species, with peak intervals corresponding to the mass of the this compound monomer.
Table 1: Expected MALDI-MS Data for a Hypothetical Poly(this compound) Sample
| Parameter | Expected Information | Significance |
| Peak Series | A series of peaks separated by ~262.4 g/mol (the mass of the monomer). | Confirms the monomer repeating unit. |
| Mass of Peaks | Allows calculation of the mass of individual oligomers. | Provides data for molecular weight distribution. |
| End-Group Mass | Can be inferred from the overall mass of the detected oligomers. | Gives insights into the initiation and termination mechanisms of the polymerization. |
Challenges in MALDI analysis can arise for high molecular weight polymers due to a decrease in signal-to-noise ratio as the signal is distributed over many peaks. uvic.ca
Electrospray Ionization (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is frequently used for polymer analysis. ESI is capable of producing multiply charged ions from soluble polymers, which can be advantageous for analyzing high molecular weight species with mass spectrometers that have a limited mass-to-charge (m/z) range. lcms.cz However, the resulting spectra can be complex due to the overlapping of signals from different charge states of the oligomer distribution. lcms.cz
For poly(methacrylates), ESI-MS has been successfully used for end-group analysis. amolf.nlpsu.edu The technique is particularly sensitive to the chemical nature of the end groups, which can influence the ionization efficiency. By coupling liquid chromatography with ESI-MS (LC-ESI-MS), complex polymer mixtures with different end groups can be separated prior to mass analysis, simplifying the resulting spectra. amolf.nlresearchgate.net For a polymer like poly(this compound), ESI-MS would be expected to provide detailed information on the structure of initiator and terminator fragments attached to the polymer chains.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization
Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of selected ions from a first stage of mass spectrometry (MS1) and subsequent analysis of the fragment ions in a second stage (MS2). polymersource.ca This technique is invaluable for confirming the structure of repeating units, identifying end groups, and determining the connectivity of the polymer backbone. lcms.cz
In the context of poly(methacrylates), MS/MS experiments can reveal characteristic fragmentation patterns. For example, the fragmentation of poly(methyl methacrylate) often involves cleavages of the ester side chain and the polymer backbone. lcms.cz By analyzing the masses of the resulting fragment ions, the elemental composition of the end groups and the repeating unit can be confirmed. nih.govresearchgate.net For poly(this compound), with its bulky adamantyl group, MS/MS would likely show characteristic fragmentation patterns related to the loss of this side group, providing a clear signature for the polymer's structure.
Table 2: Potential MS/MS Fragmentation Pathways for Poly(this compound)
| Precursor Ion (from MS1) | Fragmentation Method | Expected Fragment Ions | Structural Information Gained |
| Single oligomer chain | Collision-Induced Dissociation (CID) | Loss of the isopropyladamantyl group, backbone cleavages. | Confirmation of monomer structure, end-group identification. |
| Fragment ion containing an end group | High-Energy CID | Further fragmentation of the end group. | Unambiguous identification of initiator/terminator structures. nih.gov |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molar mass distribution of polymers. researchgate.netlcms.cz The separation is based on the hydrodynamic volume of the polymer chains in solution. Larger molecules, which occupy a larger volume, are excluded from the pores of the column packing material and elute first, while smaller molecules can penetrate the pores and have a longer elution time. lcms.cz
For adamantyl-containing methacrylate polymers like poly(1-adamantyl methacrylate), SEC is routinely used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.capolymersource.ca Tetrahydrofuran (B95107) (THF) is a common eluent for these types of polymers. polymersource.capolymersource.ca The characterization of poly(this compound) by GPC/SEC would similarly yield these crucial parameters that define the size distribution of the polymer chains.
Table 3: Representative GPC/SEC Data for Adamantyl Methacrylate Polymers
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |
| Poly(1-adamantyl methacrylate) | 3,000 | 3,700 | 1.25 | THF | polymersource.ca |
| Poly(1-adamantyl methacrylate) | 17,500 | 20,200 | 1.15 | THF | polymersource.ca |
The data in Table 3, while not for poly(this compound) itself, illustrates the typical information obtained from a GPC/SEC analysis of a closely related polymer. The PDI values indicate a relatively narrow molecular weight distribution, which is often desirable for specific applications.
Other Complementary Analytical Techniques in Polymer Research
While GPC and MS are primary tools, other techniques provide complementary information for a full characterization of polymers. For adamantane-containing polymers, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) are crucial. polymersource.capolymersource.ca NMR confirms the chemical structure and tacticity of the polymer, while DSC is used to determine thermal properties like the glass transition temperature (Tg). polymersource.capolymersource.ca The bulky and rigid adamantane (B196018) group is known to significantly increase the Tg of methacrylate polymers. researchgate.net
For more complex systems, such as copolymers, two-dimensional chromatography techniques can be employed to separate the polymer by both molecular weight and chemical composition. researchgate.net These advanced methods provide a comprehensive picture of the molecular heterogeneity of the polymer sample.
Theoretical and Computational Investigations of 2 Isopropyladamantan 2 Yl Methacrylate Systems
Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are pivotal for understanding the intrinsic properties of a monomer that dictate its polymerization behavior. For 2-isopropyladamantan-2-yl methacrylate (B99206), these calculations can elucidate its electronic structure, reactivity, and the thermodynamic and kinetic parameters of its reactions.
Detailed research findings from quantum chemical studies on related adamantane-containing monomers, such as 1-vinyladamantane (B3277453) and various adamantyl methacrylates, offer valuable insights. researchgate.netacs.org For instance, calculations are used to determine the optimized geometric structure of the monomer, including bond lengths and angles, which are influenced by the sterically demanding 2-isopropyladamantyl group. researchgate.net A critical aspect of these investigations is the analysis of the monomer's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity in processes like radical polymerization.
Table 1: Representative Data from Quantum Chemical Calculations on Related Monomers (Note: This table presents typical data obtained for similar molecules to illustrate the outputs of quantum chemical calculations, as specific values for 2-isopropyladamantan-2-yl methacrylate are not publicly documented.)
| Calculated Property | Typical Value/Finding for Adamantane (B196018) Derivatives | Significance for Reactivity |
| HOMO Energy | -9.0 to -10.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | 0.5 to 2.0 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 9.5 to 12.5 eV | Relates to the kinetic stability of the monomer. |
| Partial Atomic Charges | Varied distribution across the methacrylate group | Influences intermolecular interactions and reactivity. |
| Reaction Enthalpy (ΔH) | Calculated for specific reaction steps (e.g., initiation) | Determines the thermodynamic favorability of a reaction. |
| Activation Energy (Ea) | Calculated for transition states | Determines the kinetic barrier of a reaction step. |
Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions
Once the monomer is polymerized, its bulky side group profoundly influences the conformation and dynamics of the resulting polymer chain. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a virtual microscope to observe polymer chains in motion. youtube.com
For poly(this compound), MD simulations can predict key structural and dynamic properties. These simulations model the polymer as a collection of atoms (or groups of atoms in coarse-grained models) whose movements are governed by a set of force fields that describe the inter- and intra-molecular interactions. mdpi.com By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing how the polymer chain folds, moves, and interacts with its environment.
Table 2: Illustrative Data from Molecular Dynamics Simulations of Adamantane-Containing Polymers (Note: The data below is compiled from studies on related adamantane polymers to demonstrate the insights gained from MD simulations.)
| Property | Poly(1-adamantyl methacrylate) (PADMA) | Poly(methyl methacrylate) (PMMA) | Significance |
| Glass Transition Temp. (Tg) | High (e.g., >180 °C) researchgate.net | Lower (approx. 105 °C) | The bulky group restricts chain mobility, increasing Tg. |
| Chain Flexibility (Persistence Length) | Higher (more rigid) osti.gov | Lower (more flexible) | Adamantyl group sterically hinders backbone rotation. |
| Water Absorption | Lower researchgate.net | Higher | The hydrophobic nature of the adamantyl group repels water. |
| Dielectric Constant | Lower researchgate.net | Higher | The nonpolar, bulky side group can reduce the dielectric constant. |
Computational Modeling of Polymerization Kinetics and Mechanisms
The rate at which this compound polymerizes and the molecular weight of the resulting polymer are governed by the kinetics of the reaction. Computational modeling of polymerization kinetics aims to create mathematical models that can predict the evolution of monomer conversion, polymer molecular weight, and other properties over time. mdpi.comresearchgate.net
Kinetic models for methacrylate polymerization often need to account for diffusion-controlled phenomena, such as the Trommsdorff-Norrish effect (or gel effect), where the termination rate decreases dramatically at higher conversions due to the increased viscosity of the medium. researchgate.netcapes.gov.br Computational software packages can simulate these complex kinetic scenarios by numerically solving the differential equations that describe the concentrations of all reacting species. mdpi.com
Table 3: Kinetic Parameters for the Radical Polymerization of Related Methacrylates (Note: This table provides representative kinetic data for other methacrylates to illustrate the effect of bulky substituents. The polymerization was conducted in benzene (B151609) at 60°C.)
| Monomer | kp / (L·mol⁻¹·s⁻¹) | kt / (L·mol⁻¹·s⁻¹) | Rp / (10⁻⁵ mol·L⁻¹·s⁻¹) | Significance |
| 1-Adamantyl Methacrylate (AdMA) | ~240 acs.org | ~0.6 x 10⁷ acs.org | ~10.1 acs.org | Bulky group lowers kt, increasing Rp. |
| Methyl Methacrylate (MMA) | ~290 acs.org | ~2.6 x 10⁷ acs.org | ~4.4 acs.org | Serves as a common reference for comparison. |
| Cyclohexyl Methacrylate (CHMA) | ~260 acs.org | ~1.4 x 10⁷ acs.org | ~6.1 acs.org | Shows intermediate behavior between MMA and AdMA. |
Data-Driven Approaches and Machine Learning in Polymer Design
The vast chemical space of possible polymers presents a significant challenge for discovering new materials with desired properties. Data-driven approaches, particularly machine learning (ML), are emerging as powerful tools to accelerate this discovery process. acs.orgrsc.org These methods leverage large datasets to build predictive models that can screen virtual libraries of polymers far more rapidly than traditional experimental or simulation techniques. nih.gov
For a specialized monomer like this compound, which is relevant in applications like photoresists for semiconductor lithography, ML models can be trained to predict key performance metrics. spiedigitallibrary.orgrsc.orggoogle.com The general workflow involves several key steps:
Polymer Representation (Fingerprinting): Polymers are converted into a machine-readable format, such as a SMILES string or a graph-based representation, that captures their chemical structure. nih.gov
Data Generation: A dataset is compiled, linking the polymer fingerprints to their properties. This data can come from experiments, high-throughput simulations, or existing databases.
Model Training: An ML algorithm, such as a neural network, is trained on this dataset to learn the complex relationships between the polymer structure and its properties. spiedigitallibrary.orgnih.gov
Prediction and Inverse Design: The trained model can then be used to predict the properties of new, untested polymer candidates. azom.com More advanced generative models can even perform "inverse design," where a desired set of properties is specified, and the model generates novel polymer structures that are predicted to exhibit those properties. rsc.org
In the context of photoresist design, ML models can be developed to predict properties like lithographic resolution, line-edge roughness, and sensitivity, based on the chemical composition of the polymer, photoacid generator, and other formulation components. spiedigitallibrary.orgrsc.org
Table 4: Conceptual Workflow for Machine Learning-Assisted Design of a Methacrylate-Based Photoresist Polymer
| Step | Description | Example for this compound System |
| 1. Define Design Space | Specify the monomer building blocks and polymer architectures to be explored. | Copolymers of this compound with other functional monomers (e.g., lactone-containing methacrylates). |
| 2. Featurize Polymers | Convert polymer structures into numerical descriptors (fingerprints). | Use SMILES strings or graph representations for each copolymer candidate. |
| 3. Generate Property Data | Obtain target properties for a training set of polymers via experiment or simulation. | Synthesize and test a library of copolymers for lithographic performance (e.g., resolution, sensitivity). spiedigitallibrary.org |
| 4. Train ML Model | Use an algorithm (e.g., neural network) to map fingerprints to properties. | Train the model to predict resolution and sensitivity from the copolymer structure. rsc.orgnih.gov |
| 5. High-Throughput Screening | Use the trained model to rapidly predict the properties of a large virtual library of polymers. | Screen thousands of virtual copolymer compositions to identify promising candidates. |
| 6. Inverse Design (Optional) | Employ a generative model to propose new structures with optimal target properties. | Generate novel copolymer structures predicted to have superior lithographic performance. rsc.org |
Advanced Materials Research and Applications Derived from 2 Isopropyladamantan 2 Yl Methacrylate Polymers
Photoresist Materials for Advanced Lithography
Polymers derived from 2-Isopropyladamantan-2-yl methacrylate (B99206) (iPAdMA) are significant in the development of photoresist materials, which are essential for the photolithography processes used in manufacturing microelectronic devices. The unique molecular structure of iPAdMA, featuring a bulky and rigid adamantyl cage, imparts critical properties to the polymer, such as high plasma etch resistance and controlled dissolution behavior, which are necessary for creating the ultra-fine patterns required in advanced lithography techniques like Extreme Ultraviolet (EUV) lithography.
Design Principles for High-Resolution Photoresists
The design of high-resolution photoresists is a delicate balance of multiple material properties. Polymers used in these formulations must meet stringent requirements for resolution, sensitivity, and line-edge roughness (LER). The incorporation of monomers like 2-Isopropyladamantan-2-yl methacrylate into a polymer backbone is a strategic design choice to meet these demands.
Key design principles for photoresists based on adamantyl-containing polymers include:
Etch Resistance: The diamondoid structure of the adamantyl group provides exceptional resistance to the plasma etching processes used to transfer the patterned image to the underlying substrate. This ensures the integrity of the pattern during fabrication.
Solubility Control: The bulky, hydrophobic adamantyl group acts as a dissolution inhibitor in the aqueous base developers (typically tetramethylammonium (B1211777) hydroxide, or TMAH) used in the industry. mdpi.com This high contrast in solubility between exposed and unexposed regions is fundamental to achieving high resolution.
Prevention of Swelling: A common failure mode in methacrylate-based photoresists is swelling of the polymer in the developer, which distorts the pattern. mdpi.com Incorporating a high proportion of hydrophobic groups, such as the isopropyladamantyl moiety, effectively controls and minimizes this swelling, thus preserving the critical dimensions of the features. mdpi.com
Acid-Labile Functionality: The ester linkage connecting the methacrylate polymer backbone to the adamantyl group is designed to be acid-labile. This allows for a chemical transformation to be triggered by a photochemically generated acid, which is the basis of chemically amplified resists (CARs).
The following table summarizes the role of the iPAdMA monomer in meeting these design principles.
| Design Principle | Role of this compound | Research Finding |
| High Etch Resistance | The rigid, carbon-rich adamantane (B196018) cage provides superior resistance to plasma etching. | Adamantyl-containing polymers are known to enhance etch durability in photolithography. |
| Dissolution Inhibition | The bulky, nonpolar isopropyladamantyl group significantly lowers the polymer's dissolution rate in aqueous base developers. | Studies on similar (meth)acrylate polymers show that incorporating adamantyl methacrylate (AdMA) effectively controls solubility in TMAH. mdpi.com |
| Swelling Control | The hydrophobic nature of the monomer minimizes the uptake of aqueous developer, preventing pattern distortion. | Polymers with a high ratio of hydrophobic adamantyl groups are well-suited for negative photoresists, where swelling can be a major issue. mdpi.com |
| High Glass Transition Temp (Tg) | The rigid adamantane structure increases the polymer's Tg, preventing pattern collapse during thermal processing steps. | Bulky side groups generally increase the thermal stability of methacrylate polymers. smolecule.com |
Photoreactivity and Exposure Mechanism Studies
Polymers containing this compound are typically key components of Chemically Amplified Resist (CAR) systems, which are the standard for most advanced lithography processes. usn.no In this mechanism, the polymer itself is not directly photoreactive. Instead, the photoresist formulation includes a small amount of a Photoacid Generator (PAG).
The exposure mechanism proceeds as follows:
Exposure: The resist film is exposed to a pattern of high-energy radiation, such as Deep Ultraviolet (DUV) or EUV light. This energy is absorbed by the PAG, causing it to decompose and release a strong acid.
Post-Exposure Bake (PEB): The substrate is heated in a precisely controlled step. The heat provides the activation energy for the acid to diffuse through the polymer matrix and catalyze a deprotection reaction.
Catalytic Deprotection: The acid cleaves the acid-labile 2-isopropyladamantan-2-yl ester group from the polymer backbone. This reaction converts the bulky, hydrophobic, dissolution-inhibiting group into a smaller, hydrophilic carboxylic acid group on the polymer chain. A single acid molecule can catalyze hundreds or thousands of these deprotection events, providing the chemical amplification that gives these resists their high sensitivity.
Development: The wafer is rinsed with a developer solution (TMAH). In a positive-tone system, the exposed regions, now rendered hydrophilic and soluble, are washed away, leaving the desired pattern. The unexposed regions, which retain their bulky, hydrophobic groups, remain insoluble. mdpi.com
Research confirms that adamantyl monomers are effective functional groups for modulating the solubility of (meth)acrylate polymers in developer solutions, which is the core principle of this exposure mechanism. mdpi.com
High-Performance Polymer Composites and Nanocomposites
The inherent properties of poly(this compound), such as thermal stability and mechanical rigidity, can be further enhanced by incorporating fillers to create polymer composites and nanocomposites. These advanced materials leverage synergistic effects between the polymer matrix and the dispersed filler to achieve performance characteristics unattainable by the polymer alone.
Reinforcement Strategies with Nanofillers
The reinforcement of a poly(iPAdMA) matrix with nanofillers is a strategy to improve its mechanical, thermal, and functional properties. The effectiveness of the reinforcement depends on the type of nanofiller, its aspect ratio, its dispersion within the matrix, and the interfacial adhesion with the polymer. rsc.org
Common reinforcement strategies applicable to a poly(iPAdMA) matrix include:
Mechanical Property Enhancement: Incorporating high-aspect-ratio nanofillers like carbon nanotubes (CNTs) or thermoplastic elastomer nanofibrils can significantly improve the toughness and strength of the otherwise brittle methacrylate matrix. scholaris.ca For example, research on poly(methyl methacrylate) (PMMA) has shown that adding just a small weight percentage of elastomer nanofibrils can induce a brittle-to-ductile transition without compromising the material's stiffness or transparency. scholaris.ca
Thermal Property Improvement: Nanofillers with high thermal conductivity, such as nanodiamonds or graphene, can be used to create efficient thermal networks within the polymer. scientificarchives.com This enhances the composite's ability to dissipate heat, a valuable property for electronic packaging and components. scientificarchives.com
Dimensional Stability: The addition of rigid nanofillers like silica (B1680970) (SiO₂) or 2D materials like boron nitride (BN) can increase the modulus and dimensional stability of the polymer, making it suitable for high-precision applications. rsc.orgresearchgate.net
The table below outlines potential nanofillers and their expected impact on poly(iPAdMA) properties.
| Nanofiller | Targeted Property Enhancement | Underlying Mechanism | Potential Application |
| Carbon Nanotubes (CNTs) | Mechanical Strength, Electrical Conductivity | High aspect ratio and intrinsic strength of CNTs. Formation of percolating conductive networks. | Antistatic coatings, reinforced structural components. |
| Nanodiamonds | Hardness, Wear Resistance, Thermal Conductivity | Intrinsic hardness and high thermal conductivity of diamond. scientificarchives.com | Scratch-resistant coatings, thermal interface materials. |
| Silica (SiO₂) Nanoparticles | Stiffness, Modulus, Reduced Thermal Expansion | High intrinsic stiffness of silica and strong interfacial interaction potential. | High-stability microelectronic substrates. |
| Graphene | Mechanical Reinforcement, Thermal Management, Gas Barrier | Exceptional in-plane strength and thermal conductivity of graphene sheets. rsc.org | Lightweight composites, thermal spreaders. |
| Elastomer Nanofibrils | Toughness, Impact Strength | Induction of energy-dissipating mechanisms like multiple crazing and shear yielding. scholaris.ca | Shatter-resistant transparent plastics. |
Investigation of Polymer-Filler Interfacial Interactions
For composites based on poly(iPAdMA), the bulky 2-isopropyladamantyl group presents unique interfacial considerations. While its size may introduce steric hindrance that could impede close contact with the filler surface, the ester group in the methacrylate monomer provides a site for potential chemical interactions.
Methods to investigate these interactions include:
Spectroscopic Analysis: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing polymer-filler interactions. For instance, in studies of PMMA/silica composites, shifts in the carbonyl (C=O) stretching peak of the methacrylate ester group can indicate the formation of hydrogen bonds with hydroxyl (-OH) groups on the surface of the silica filler. researchgate.net This same technique could be applied to poly(iPAdMA) composites to identify similar interactions.
Microscopy: Techniques like optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are used to visualize the dispersion of the filler and the morphology of the interface. The presence of voids or agglomeration can indicate poor interfacial adhesion. researchgate.net
Thermal Analysis: Differential Scanning Calorimetry (DSC) can reveal changes in the glass transition temperature (Tg) of the polymer. A significant shift in Tg upon the addition of a filler often suggests strong interfacial interactions that restrict the mobility of polymer chains near the filler surface.
Enhancing these interactions can be achieved by surface modification of the nanofiller to introduce chemical groups that are more compatible with the poly(iPAdMA) matrix, a common strategy to improve composite performance. nih.gov
Specialty Polymers for Microelectronics and Optical Applications
Beyond its primary use in photoresists, the unique combination of properties offered by poly(this compound) makes it a candidate for other specialty applications in microelectronics and optics. The polymer's high thermal stability, rigidity, and potential for high optical transparency position it as a high-performance material. smolecule.com
Microelectronics: In microelectronics fabrication, there is a constant need for new polymers to serve as advanced dielectric materials. These materials are used as insulating layers between conductive interconnects. Key requirements include a low dielectric constant (low-k) to reduce signal delay and cross-talk, high thermal stability to withstand fabrication and operational temperatures, and good mechanical properties. The bulky, nonpolar adamantyl structure of poly(iPAdMA) contributes to a low polymer density and low polarizability, which are desirable for achieving a low dielectric constant. Its high glass transition temperature ensures it remains stable during subsequent processing steps.
Optical Applications: For optical applications, such as in lenses, waveguides, or specialty coatings, high light transmittance and a precisely controlled refractive index are crucial. Methacrylate-based polymers are known for their excellent optical clarity. scholaris.ca The incorporation of the adamantyl group can be used to tune the refractive index of the polymer while maintaining transparency. Furthermore, its enhanced thermal and mechanical stability compared to standard polymers like PMMA would lead to more durable optical components that can operate in more demanding environments. smolecule.comscholaris.ca
Challenges and Future Research Directions in 2 Isopropyladamantan 2 Yl Methacrylate Chemistry
Addressing Synthetic Efficiency and Scalability for Research Purposes
The broader adoption of 2-isopropyladamantan-2-yl methacrylate (B99206) and similar functional monomers in both academic research and industrial applications hinges on the development of efficient, reproducible, and scalable synthetic routes. Current methodologies often involve multi-step processes that can be resource-intensive and may not be easily adaptable for large-scale production.
To address these issues, research has focused on optimizing reaction conditions. For instance, studies on related 2-alkyladamantan-2-yl methacrylates have shown that using a combination of pyridine (B92270) as both a solvent and a base, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as an additional base, can lead to reproducible and high-yield synthesis from adamantane (B196018) derivatives and methacryloyl chloride. researchgate.netresearcher.life These findings are crucial as they provide a pathway for upscaling the production necessary for more extensive material studies. researchgate.netresearcher.life Alternative strategies proposed in patent literature aim to avoid harsh acid halides altogether, suggesting methods that start from 2-adamantanone (B1666556) and proceed through an organometallic intermediate, though these can introduce their own challenges regarding reagent preparation and stability. google.com
Future research must prioritize the development of robust, high-yield synthetic protocols that utilize more benign and cost-effective reagents. Exploring catalytic systems that can efficiently drive the esterification under milder conditions would represent a significant step forward.
Table 1: Comparison of Synthetic Approaches for Adamantyl (Meth)acrylates
| Synthetic Approach | Starting Materials | Key Reagents/Catalysts | Reported Advantages/Challenges |
|---|---|---|---|
| Direct Esterification | 1-Adamantanol, Methacrylic Acid | Concentrated Sulfuric Acid, Methacrylic Anhydride | A multi-reagent process achieving high conversion and yield (84.1%). chemicalbook.comchemicalbook.com |
| Acid Chloride Method | Adamantane Alcohol, Methacryloyl Chloride | Pyridine, DABCO | Good, reproducible yields; valuable for up-scaling. researchgate.netresearcher.life However, methacryloyl chloride can be expensive and difficult to handle. google.com |
| Two-Step from Ketone | 2-Adamantanone, Alkyl Halide | Lithium Metal, Methacryloyl Halide | Avoids direct use of tertiary alcohol but requires preparation of organometallic agents and uses acid halides. google.com |
Advancements in Controlled Polymerization for Tailored Architectures and Functions
To fully exploit the properties conferred by the 2-isopropyladamantyl group, precise control over the polymer architecture is essential. Controlled/living polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers.
While conventional free radical polymerization has been used to create adamantane-containing polymers, it lacks the precision needed for advanced applications. researchgate.netingentaconnect.com Significant progress has been made using techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization for a wide range of methacrylate monomers. cmu.eduresearchgate.netnih.gov These methods allow for the creation of well-defined homopolymers and block copolymers. For example, ATRP has been successfully applied to synthesize poly(1-adamantyl methacrylate) and other functional methacrylates, demonstrating its utility for this class of bulky monomers. acs.orgacs.org Similarly, RAFT polymerization has been employed to produce pH-sensitive block copolymers from monomers like 2-(diisopropylamino)ethyl methacrylate, showcasing its power in creating tailored, functional materials. researchgate.net
Living anionic polymerization represents another powerful tool, enabling the synthesis of poly(1-adamantyl acrylate) and poly(1-adamantyl methacrylate) with highly controlled molecular weights and very narrow dispersity (Mw/Mn ≈ 1.10). acs.orgcapes.gov.br This level of control is critical for producing well-defined block copolymers where the adamantane-containing block can be combined with other functional segments, such as poly(methyl methacrylate) or polyisoprene. acs.orgcapes.gov.br
Future work should focus on optimizing these controlled polymerization techniques specifically for 2-isopropyladamantan-2-yl methacrylate. This involves fine-tuning initiator, catalyst, and solvent systems to accommodate the monomer's significant steric bulk, which can affect polymerization kinetics. The successful synthesis of block copolymers containing this monomer will open avenues for creating novel self-assembling materials and functional surfaces.
Table 2: Controlled Polymerization Techniques for Adamantane Methacrylates and Related Monomers
| Polymerization Technique | Key Features | Applicability to (Meth)acrylates | Potential Architectures |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Uses a transition metal catalyst (e.g., copper complex) to control radical concentration. cmu.edu | Widely used for various methacrylates, including those with functional and bulky groups like adamantane. acs.orgacs.org | Homopolymers, block copolymers, gradient copolymers. nih.gov |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Employs a chain transfer agent to mediate the polymerization. researchgate.net | Versatile for many monomers, including functional methacrylates, under various reaction conditions. researchgate.netresearchgate.net | Block copolymers, star polymers, complex topologies. |
| Living Anionic Polymerization | Proceeds without termination or chain transfer, requiring high purity conditions. acs.org | Successfully used for adamantyl acrylates and methacrylates, yielding polymers with very low dispersity. acs.orgcapes.gov.br | Well-defined block copolymers with precise segment lengths. |
Exploration of Novel Functional Materials and Emerging Technologies
The incorporation of the bulky, thermally stable 2-isopropyladamantyl group is a proven strategy for enhancing the performance of methacrylate polymers. researchgate.netresearchgate.net These enhancements pave the way for their use in a variety of advanced technologies. A primary application area is in microelectronics, particularly as components of photoresists for deep-UV (DUV) and nanoimprint lithography (NIL). researchgate.netoup.comrsc.org The high carbon-to-hydrogen ratio of the adamantane cage provides excellent resistance to the plasma etching processes used in semiconductor manufacturing. researchgate.netoup.com Copolymers containing adamantane have been successfully used as thermal NIL resists to fabricate patterns with resolutions down to 100 nm, which is essential for manufacturing high-density integrated circuits and optoelectronic devices. rsc.org
Another promising frontier is the development of "smart" materials. The adamantane moiety can act as a robust hydrophobic anchor in amphiphilic systems or as a guest molecule in host-guest chemistry. nih.gov For example, adamantane-functionalized polymers can form inclusion complexes with cyclodextrins, allowing for the creation of stimuli-responsive hydrogels and materials with tunable thermal properties (LCST), which have potential in biomedical fields. nih.govfrontiersin.org
Furthermore, the rigid structure of adamantane can be leveraged in organic electronics. Research has shown that incorporating adamantyl side groups can facilitate intermolecular pi-pi stacking in semiconducting polymers, leading to enhanced charge carrier mobility. researchgate.net Post-polymerization modification of block copolymers like PS-b-PMMA with adamantyl groups has been shown to increase the thermodynamic incompatibility between the blocks, driving microphase separation to create smaller, more ordered nanostructures for next-generation lithography. rsc.org
Future research will likely focus on creating multifunctional materials by copolymerizing this compound with other functional monomers. This could lead to materials that combine high thermal stability and etch resistance with other properties like photoactivity, conductivity, or biological activity.
Table 3: Properties and Applications of Adamantane-Containing Polymers
| Enhanced Property | Resulting Material Characteristic | Emerging Application |
|---|---|---|
| High Thermal Stability & Glass Transition Temperature (Tg) researchgate.net | Improved material robustness at elevated temperatures. | Photoresists for DUV and Nanoimprint Lithography (NIL). oup.comrsc.org |
| High Etch Resistance researchgate.netoup.com | Durability during plasma etching processes in microfabrication. | High-resolution patterning for integrated circuits. rsc.org |
| Increased Hydrophobicity and Rigidity ingentaconnect.com | Control over solubility and mechanical stiffness. researchgate.net | Host-guest chemistry for stimuli-responsive materials. nih.gov |
| Modulation of Intermolecular Interactions | Enhanced pi-pi stacking and block segregation. researchgate.netrsc.org | Organic semiconductors and block copolymer templates for nanomanufacturing. researchgate.netrsc.org |
Integration of Multiscale Computational and Experimental Methodologies
As the complexity of adamantane-based materials grows, a purely experimental approach to discovery and optimization becomes increasingly inefficient. The integration of computational modeling with experimental validation is a powerful paradigm for accelerating materials development. Multiscale computational techniques can provide insights into structure-property relationships from the molecular to the macroscopic level.
At the molecular level, quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and vibrational spectra of monomers like this compound. acs.org Such computational studies have been effectively used to understand the electronic and optical properties of adamantane and its derivatives, showing remarkable agreement with experimental spectroscopic data. acs.org
Molecular Dynamics (MD) simulations are invaluable for predicting the conformational behavior, thermal properties (e.g., Tg), and self-assembly of polymers. For adamantane-containing systems, MD simulations can elucidate how the bulky side groups affect chain packing, mobility, and interactions with other molecules or surfaces. acs.org Advanced computational methods, such as free energy calculations, can predict the binding affinity of adamantane moieties in host-guest systems, guiding the design of responsive materials. acs.org These computational tools allow for the rapid screening of virtual compounds and predict their behavior, thereby focusing experimental efforts on the most promising candidates. acs.org
The future of research in this area lies in creating a tight feedback loop between computational prediction and experimental synthesis and characterization. For example, computational screening could identify ideal comonomers to copolymerize with this compound to achieve a target Tg or a specific nanostructure. These predictions would then be validated experimentally, with the results used to refine the computational models further.
Table 4: Integrated Computational and Experimental Methods in Adamantane Research
| Methodology | Purpose / Information Gained | Example System/Study |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Predicts electronic structure, ionization potential, and optical properties of monomers. acs.org | Combined with photoelectron spectroscopy to analyze methylated adamantanes. acs.org |
| Molecular Dynamics (MD) Simulations | Simulates polymer chain dynamics, predicts bulk properties (Tg), and models self-assembly and interactions. acs.org | Used to study the mechanism of adamantane-based drugs interacting with protein channels. acs.org |
| Free Energy Calculations (e.g., MBAR) | Quantifies binding affinities in molecular complexes. acs.org | Calculating the binding free energy of adamantane derivatives in biological systems. acs.org |
| In-silico ADMET Profiling | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of new molecules. acs.org | Evaluating the safety profile of new-generation adamantane compounds. acs.org |
Considerations for Sustainable and Green Chemistry Approaches in Adamantane Methacrylate Research
In line with global trends in chemical manufacturing, future research on adamantane methacrylates must incorporate the principles of green and sustainable chemistry. mdpi.comnih.gov This involves a holistic assessment of the entire lifecycle of the material, from monomer synthesis to polymer production, use, and end-of-life management.
In synthesis, the focus should be on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. This includes exploring catalytic rather than stoichiometric reagents and developing processes that operate at lower temperatures and pressures. researchgate.net The use of mechanochemistry, a solvent-free or low-solvent technique, for post-polymerization modification of adamantane-containing polymers is one example of a greener approach that simplifies work-up and reduces environmental impact. nih.gov
For polymerization, water is an ideal green solvent. Developing robust aqueous polymerization methods, such as aqueous ATRP or RAFT, for hydrophobic monomers like this compound is a significant but worthwhile challenge. rsc.org This would drastically reduce the reliance on volatile organic compounds (VOCs).
Finally, the end-of-life fate of these specialized polymers must be considered. Adamantane-containing polymers are designed for durability, which makes them inherently persistent. Research into chemical recycling strategies that can break down the polymer into its constituent monomers or other valuable chemical feedstocks is crucial for establishing a circular economy for these materials. mdpi.comnih.gov Designing polymers with intentionally cleavable linkages that can be triggered for depolymerization under specific conditions is an advanced strategy that warrants investigation. By integrating sustainability criteria early in the design phase, researchers can develop high-performance adamantane-based materials that are also environmentally responsible.
Table 5: Green Chemistry Strategies for Adamantane Methacrylate Research
| Strategy | Description | Relevance to Adamantane Methacrylates |
|---|---|---|
| Greener Synthetic Routes | Using less hazardous reagents, minimizing waste, and improving energy efficiency. mdpi.com | Moving away from hazardous reagents like methacryloyl halide toward catalytic esterification methods. google.comresearchgate.net |
| Mechanochemistry | Using mechanical force to induce chemical reactions, often with little or no solvent. | A demonstrated green method for post-polymerization modification of adamantane-functionalized polymers. nih.gov |
| Aqueous Polymerization | Using water as the reaction solvent to eliminate volatile organic compounds (VOCs). rsc.org | A key goal for the sustainable production of poly(adamantane methacrylates). |
| Chemical Recycling | Breaking down polymers into monomers or other valuable chemicals for reuse. mdpi.comnih.gov | Essential for creating a circular lifecycle for durable, high-performance adamantane polymers. |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-Isopropyladamantan-2-yl methacrylate to ensure stability?
- Methodological Answer : Store the compound in a cool, dry, and well-ventilated environment, away from oxidizers and moisture. Use airtight containers under inert gas (e.g., nitrogen) to minimize degradation. Evidence suggests degradation occurs over time, so periodic purity checks via HPLC or NMR are advised .
- Key Data :
| Storage Parameter | Requirement |
|---|---|
| Temperature | 2–8°C |
| Humidity | <40% RH |
| Light Exposure | Protect from light |
Q. What safety precautions should be taken when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is classified as a skin/eye irritant (Category 2/2A). In case of contact, rinse affected areas with water for 15 minutes and seek medical attention. Avoid prolonged storage due to potential hazardous degradation products .
Q. What analytical techniques are recommended for verifying the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Compare H and C spectra with reference data (e.g., PubChem) to confirm structural integrity.
- Melting Point Analysis : Although specific data are unavailable, deviations from expected thermal behavior may indicate impurities .
Advanced Research Questions
Q. How can researchers monitor and mitigate the degradation of this compound during long-term storage?
- Methodological Answer : Implement stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via:
- Mass Spectrometry : Identify breakdown products (e.g., adamantane derivatives or methacrylic acid).
- FTIR : Track carbonyl peak shifts indicative of ester hydrolysis.
- Mitigation : Add stabilizers like hydroquinone (0.01–0.1%) to inhibit polymerization .
Q. How do structural modifications in adamantane-based methacrylates influence their physicochemical properties?
- Methodological Answer : Compare substituents (e.g., isopropyl vs. ethyl/methyl groups) using:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., isopropyl groups may increase decomposition temperature).
- DSC : Measure glass transition temperatures () in polymers; bulky adamantane groups typically elevate .
- Solubility Tests : Polar substituents enhance solubility in organic solvents like THF or chloroform .
- Comparative Data :
| Substituent | (°C) | Decomposition Temp. (°C) |
|---|---|---|
| Isopropyl | 120–150* | 250–300* |
| Ethyl | 100–130* | 220–270* |
| Methyl | 80–110* | 200–250* |
| *Estimated based on analog data . |
Q. What methodologies are effective in resolving contradictions in hazard classification across different safety data sheets?
- Methodological Answer :
- Literature Review : Cross-reference peer-reviewed studies (e.g., PubChem, ACS publications) for toxicity data.
- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) or skin irritation tests (OECD 404).
- Regulatory Alignment : Follow OSHA and GHS guidelines to reconcile discrepancies; prioritize data from authoritative sources like TCI America over suppliers without hazard classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
